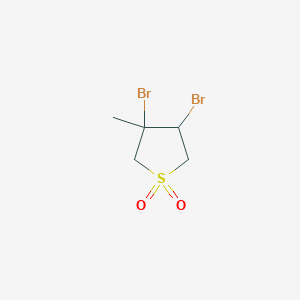

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dibromo-3-methylthiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2S/c1-5(7)3-10(8,9)2-4(5)6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTPKWCCOPMHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)CC1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407596 | |

| Record name | 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17536-53-7 | |

| Record name | 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIBROMO-3-METHYL-TETRAHYDRO-THIOPHENE 1,1-DIOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

An In-depth Technical Guide to the Synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a halogenated derivative of a saturated sulfolane ring system. The synthesis is presented as a robust two-part process, commencing with the preparation of the key intermediate, 3-methyl-2,5-dihydrothiophene 1,1-dioxide, via a cheletropic reaction, followed by its stereoselective bromination. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and emphasizes the critical parameters that ensure a successful and reproducible synthesis. It is intended for an audience of researchers, chemists, and professionals in drug development who require a thorough understanding of this synthetic pathway.

Introduction

This compound (CAS No. 17536-53-7) is an organosulfur compound characterized by a sulfolane ring functionalized with a methyl group and vicinal bromine atoms.[1][2] While specific applications for this molecule are specialized, halogenated sulfolanes serve as valuable intermediates in organic synthesis. The electron-withdrawing sulfone group, combined with the reactive C-Br bonds, makes such structures versatile precursors for further chemical transformations.

The synthetic strategy detailed herein is logical and efficient, beginning from readily available starting materials. The initial step involves the construction of the unsaturated five-membered sulfone ring, 3-methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-methyl-3-sulfolene), from isoprene and sulfur dioxide.[3] The subsequent and final step is an electrophilic addition of molecular bromine across the carbon-carbon double bond of this intermediate to yield the target compound.

Overall Synthetic Pathway

The synthesis is accomplished in two principal stages:

-

Precursor Synthesis: A [4+2] cheletropic reaction between isoprene (2-methyl-1,3-butadiene) and sulfur dioxide (SO₂) to form 3-methyl-2,5-dihydrothiophene 1,1-dioxide. This reaction is reversible and thermally controlled.[3][4]

-

Stereoselective Bromination: The electrophilic addition of bromine (Br₂) across the alkene moiety of the precursor to yield this compound. This reaction proceeds via a cyclic bromonium ion intermediate, resulting in a defined stereochemical outcome.

Part I: Synthesis of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

The foundation of the entire synthesis is the reliable preparation of the unsaturated sulfolene precursor.

Mechanistic Insights: The Cheletropic Reaction

A cheletropic reaction is a type of pericyclic reaction where two sigma bonds are concurrently formed or broken at a single atom.[4][5] In this case, the reaction involves the 4 π-electrons of the conjugated diene (isoprene) and 2 electrons from a lone pair on the sulfur atom of sulfur dioxide. This process is thermally allowed and results in the formation of a stable five-membered ring.[4][6] The reaction is highly favorable from a thermodynamic standpoint as it forms a more stable adduct compared to a potential Diels-Alder pathway.[4][6]

Experimental Protocol: Synthesis of 3-Methyl-3-sulfolene

This protocol is adapted from established procedures for the synthesis of isoprene cyclic sulfone.[3]

Caution: This reaction should be performed in a high-pressure autoclave by trained personnel. Isoprene is flammable and sulfur dioxide is toxic and corrosive.

-

Reactor Preparation: A stainless-steel autoclave is charged with methanol, a polymerization inhibitor such as hydroquinone (approx. 4 g), and cooled using a dry ice/methanol bath.

-

Reagent Addition: Liquid sulfur dioxide (113 g, 1.76 moles) and freshly distilled isoprene (120 g, 1.76 moles) are carefully added to the cooled autoclave.[3]

-

Reaction: The vessel is securely sealed and heated slowly to approximately 85°C. This temperature is maintained for 4-6 hours with stirring. The internal pressure will rise during the reaction.

-

Cooling and Isolation: After the reaction period, the autoclave is cooled to room temperature. The crude product is removed, and the vessel is rinsed with methanol.

-

Purification: The combined product and washings are heated and treated with activated carbon (e.g., Norit) to remove colored impurities. The solution is filtered while hot, and the filtrate is concentrated by volume. Upon cooling, the 3-methyl-2,5-dihydrothiophene 1,1-dioxide will crystallize as colorless plates.

-

Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold methanol, and dried. The expected melting point is in the range of 63-65°C.[3][7]

Part II: Synthesis of this compound

This stage involves the halogenation of the alkene precursor to yield the final product. The choice of solvent and reaction conditions is critical for achieving a high yield and purity.

Mechanistic Insights: Electrophilic Addition and Stereochemistry

The bromination of an alkene is a classic example of electrophilic addition. The reaction proceeds through a well-established mechanism that dictates the stereochemistry of the product.

-

Polarization and π-Complex Formation: As a molecule of bromine (Br₂) approaches the electron-rich double bond of the sulfolene, the Br-Br bond becomes polarized. The π-electrons of the alkene attack the electrophilic bromine atom.

-

Formation of a Cyclic Bromonium Ion: A three-membered ring, known as a cyclic bromonium ion, is formed as an intermediate. The formation of this intermediate is crucial as it blocks one face of the molecule.

-

Nucleophilic Attack and Anti-Addition: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. It can only attack from the face opposite to the bulky bromonium ion. This is termed anti-addition.[7][8]

-

Product Stereochemistry: This mechanistic constraint results in the two bromine atoms being added to opposite faces of the ring, leading to a trans configuration in the final product.

Experimental Protocol: Bromination of 3-Methyl-3-sulfolene

This protocol is based on the established bromination of the parent compound, 3-sulfolene.[6]

Caution: Bromine is highly toxic, corrosive, and volatile. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), dissolve 3-methyl-2,5-dihydrothiophene 1,1-dioxide (e.g., 5.0 g) in a suitable inert solvent like carbon tetrachloride or dichloromethane (50 mL).

-

Cooling: Cool the flask in an ice-water bath to 0-5°C.

-

Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (1.05 molar equivalents) in the same solvent (20 mL).

-

Addition: Add the bromine solution dropwise to the stirred, cooled solution of the sulfolene. Maintain the temperature below 10°C during the addition. The characteristic red-brown color of bromine should be consumed as it reacts.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours or until the bromine color has completely faded.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the solution sequentially with a 5% aqueous solution of sodium thiosulfate (to destroy any unreacted bromine), followed by water, and finally a saturated sodium chloride (brine) solution.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product, this compound.

Reagents and Data

The following table summarizes the key reagents for the bromination step.

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | C₅H₈O₂S | 132.18 | 1.0 | Starting material, synthesized in Part I.[7] |

| Bromine | Br₂ | 159.81 | 1.0 - 1.1 | Highly toxic and corrosive. Use in a fume hood.[6] |

| Carbon Tetrachloride (Solvent) | CCl₄ | 153.82 | - | An excellent solvent, but toxic. Dichloromethane is a good alternative. |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | Used in aqueous solution to quench excess bromine. |

Safety Considerations

-

Isoprene: Highly flammable liquid and vapor. It is a suspected carcinogen and can form explosive peroxides upon storage.

-

Sulfur Dioxide: Toxic, corrosive gas. Severe respiratory irritant. Handled as a liquefied gas under pressure.

-

Bromine: Acutely toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal. Must be handled with extreme care in a chemical fume hood.

-

Chlorinated Solvents (CCl₄, CH₂Cl₂): These solvents are toxic and suspected carcinogens. Minimize exposure and use in a well-ventilated area.

Conclusion

The is a well-defined, two-stage process that can be executed with standard laboratory equipment. The key steps—a cheletropic reaction to form the sulfolene ring and a stereoselective electrophilic bromination—are based on fundamental and reliable organic reactions. Careful control of reaction conditions, particularly temperature during the bromination step, and adherence to safety protocols for handling hazardous reagents are paramount for a successful outcome. This guide provides the necessary mechanistic understanding and procedural detail for researchers to confidently reproduce this synthesis.

References

-

Wikipedia. (n.d.). Cheletropic reaction. Retrieved January 14, 2026, from [Link]

-

KidzSearch Wiki. (2025, August 25). Cheletropic reaction Facts for Kids. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Chemical Synthesis Database. (2025, May 20). 3-methyl-2,5-dihydrothiophene 1,1-dioxide. Retrieved January 14, 2026, from [Link]

- Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES.

-

YouTube. (2017, February 10). stereochemistry of bromination of alkene. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Sulfolene. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). Isoprene cyclic sulfone. Retrieved January 14, 2026, from [Link]

-

Slideshare. (n.d.). chelotropic reactions. Retrieved January 14, 2026, from [Link]

Sources

- 1. Production method of 3-methyl sulfolane - Eureka | Patsnap [eureka.patsnap.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cheletropic reaction - Wikipedia [en.wikipedia.org]

- 5. chelotropic reactions | PPT [slideshare.net]

- 6. wiki.kidzsearch.com [wiki.kidzsearch.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

properties of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

An In-Depth Technical Guide to 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Abstract: This technical guide provides a comprehensive scientific overview of this compound (CAS No: 17536-53-7), a halogenated heterocyclic compound.[1] Intended for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, spectroscopic data, and critical safety and handling protocols. Furthermore, it presents a proposed, logically derived synthetic pathway and explores the molecule's potential reactivity and applications as a versatile intermediate in advanced organic synthesis. The guide is structured to deliver not just data, but also expert insight into the causality behind synthetic strategies and handling procedures, ensuring a robust and practical resource for laboratory application.

Introduction and Molecular Overview

This compound is a saturated, five-membered heterocyclic compound belonging to the sulfolane family. Its structure is characterized by a central tetrahydrothiophene ring where the sulfur atom is oxidized to a sulfone group, and the carbon backbone is substituted with two bromine atoms and a methyl group at the C3 and C4 positions. The presence of the electron-withdrawing sulfone group significantly influences the chemical properties of the ring, while the vicinal dibromides and the methyl group offer multiple sites for chemical modification.

This guide aims to consolidate the available information on this compound and provide a framework for its synthesis and potential utilization. Given its functional group arrangement, it represents a potentially valuable, yet under-explored, building block for creating complex molecular architectures in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for planning its use in experimental work. The data below has been consolidated from authoritative chemical databases.

Core Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 3,4-dibromo-3-methylthiolane 1,1-dioxide | PubChem[1] |

| CAS Number | 17536-53-7 | PubChem[1] |

| Molecular Formula | C₅H₈Br₂O₂S | PubChem[1] |

| Molecular Weight | 291.99 g/mol | PubChem[1] |

| Canonical SMILES | CC1(C(CS1(=O)=O)Br)Br | PubChem |

| InChIKey | NRTPKWCCOPMHSN-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA | 1.2 | PubChem[1] |

| Topological Polar Surface Area | 42.5 Ų | PubChem[1] |

| Complexity | 231 | PubChem[1] |

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

-

Infrared (IR) Spectroscopy: IR data is available, which would characteristically show strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfone group (typically in the 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively). Additional peaks would correspond to C-H and C-Br stretching and bending vibrations.[1]

-

Raman Spectroscopy: Raman spectral data has also been recorded for this compound, complementing the IR data for a full vibrational analysis.[1]

Proposed Synthesis and Mechanistic Rationale

Causality of Pathway Selection: This pathway is chosen for its efficiency and high-yield precedent. The initial step is a [4+1] cycloaddition (a cheletropic reaction), a highly reliable method for forming the sulfolene ring. The subsequent step is a standard electrophilic addition of bromine to the alkene, a reaction known for its predictability and high conversion rates.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system, incorporating steps for purification and verification.

Step 1: Synthesis of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

-

Apparatus Setup: Assemble a pressure-rated reaction vessel equipped with a magnetic stirrer.

-

Charging the Vessel: To the vessel, add isoprene (1.0 eq) and a polymerization inhibitor such as hydroquinone (0.01 eq). Cool the vessel to -10 °C.

-

Addition of SO₂: Carefully condense liquid sulfur dioxide (1.5 eq) into the reaction vessel.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the mixture vigorously for 24 hours. The progress can be monitored by ¹H NMR of an aliquot.

-

Work-up and Purification: Carefully vent the excess SO₂ in a fume hood. The resulting crude product is often a solid. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Methyl-2,5-dihydrothiophene 1,1-dioxide.

-

Validation: Confirm the structure via melting point analysis and ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of this compound

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the 3-Methyl-2,5-dihydrothiophene 1,1-dioxide (1.0 eq) from Step 1 in an inert solvent such as carbon tetrachloride or dichloromethane.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel. The characteristic red-brown color of bromine should disappear upon addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) to yield the final product.

-

Validation: Confirm the final structure and purity using melting point analysis, high-resolution mass spectrometry, and NMR/IR spectroscopy.[1]

Reactivity, Mechanistic Insights, and Potential Applications

The synthetic utility of this compound stems from the reactivity of its vicinal dibromide functionality.

Expert Insight: The sulfone group is a strong electron-withdrawing group, but it is generally chemically inert under non-reducing conditions. The primary reactive sites are the C-Br bonds. The stereochemistry of the molecule (cis or trans isomers are possible) will dictate the products of subsequent reactions, particularly eliminations which often follow a specific stereochemical pathway (e.g., anti-periplanar).

Key Reaction Pathways

-

Elimination Reactions: Treatment with a suitable base (e.g., DBU, potassium tert-butoxide) can induce a double dehydrobromination. This would likely yield 3-methylthiophene 1,1-dioxide, a highly reactive diene that could be trapped in situ for Diels-Alder cycloadditions.

-

Nucleophilic Substitution: The bromine atoms can act as leaving groups in Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles (e.g., azides, cyanides, thiols). This provides a pathway to novel, densely functionalized sulfolane derivatives.

Caption: Potential reaction pathways for the title compound.

Potential Applications

While specific applications for this exact molecule are not documented, its structure suggests utility as a synthetic intermediate:

-

Pharmaceutical Synthesis: Brominated thiophenes are precursors in the synthesis of various pharmaceuticals.[2] This compound could serve as a constrained, functionalized scaffold for building novel drug candidates.

-

Materials Science: Thiophene-based molecules are fundamental units in conducting polymers.[2] Derivatives of this compound could be used to synthesize new polymers with tailored electronic properties.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following guidelines are based on aggregated GHS data and standard laboratory practice.[1][3]

Hazard Identification

Based on GHS classifications for this and structurally similar compounds, this compound is expected to have the following hazards:

-

Eye Irritation: Causes serious eye irritation.[1]

-

Skin Irritation: May cause skin irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear ANSI-approved safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[4][5]

-

Ventilation: Handle only in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[4][5]

-

Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.[3]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4]

Conclusion

This compound is a functionalized sulfolane with significant potential as a synthetic building block. While its documented applications are sparse, its structural features—a stable sulfone core and reactive vicinal dibromide handles—make it a prime candidate for constructing complex molecules. This guide has provided a consolidated view of its properties, a logically derived synthetic protocol, and an expert analysis of its reactivity and potential applications. It is hoped that this resource will enable researchers to safely and effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries in chemistry and related sciences.

References

-

PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information. [Link]

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Acros PharnaTech Limited. SAFETY DATA SHEET - 3,4-dibromothiolane 1,1-dioxide. [Link]

-

PubChem. 3,4-Dibromothiophene 1,1-dioxide. National Center for Biotechnology Information. [Link]

-

Kyushu University Library Collections. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. [Link]

-

SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]

-

St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

-

AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine. [Link]

- Google Patents.

-

PubChem. 3,4-Dibromothiophene. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1,3-Dibromo-5,5-dimethylhydantoin as a useful reagent for efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. [Link]

-

ResearchGate. 1,3-Dibromo-5,5-dimethylhydantoin or N- bromosuccinimide as efficient reagents for chemoselective deprotection of 1,1-diacetates under solvent-free conditions. [Link]

Sources

An In-depth Technical Guide to 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide (CAS No. 17536-53-7)

Foreword: Unveiling a Versatile Building Block

In the landscape of modern synthetic chemistry, the strategic incorporation of halogenated scaffolds is a cornerstone of molecular design, enabling intricate transformations and the construction of complex architectures. Within this context, 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide emerges as a molecule of significant interest. Its rigid, sulfone-containing five-membered ring, decorated with vicinal dibromides and a tertiary methyl group, presents a unique combination of steric and electronic properties. This guide aims to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of data to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles. As we delve into the specifics of this molecule, we will explore not just the "what" but the "why," fostering a deeper understanding of its chemical behavior and empowering researchers to harness its synthetic potential.

Core Molecular Characteristics

This compound, registered under CAS number 17536-53-7, is a saturated heterocyclic compound.[1][2] The central tetrahydrothiophene ring is oxidized to the 1,1-dioxide, commonly known as a sulfolane ring. This oxidation significantly influences the molecule's properties, withdrawing electron density from the ring and increasing its polarity and thermal stability.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in Table 1. The high melting point is indicative of a stable, well-ordered crystal lattice. The predicted high boiling point and density are consistent with a molecule of its mass and polarity.[1]

| Property | Value | Source |

| CAS Number | 17536-53-7 | PubChem[1] |

| Molecular Formula | C₅H₈Br₂O₂S | PubChem[1] |

| Molecular Weight | 291.99 g/mol | PubChem[1] |

| IUPAC Name | 3,4-dibromo-3-methylthiolane 1,1-dioxide | PubChem[1] |

| Melting Point | 125-127 °C | ChemicalBook[1] |

| Boiling Point | 383.1±42.0 °C (Predicted) | ChemicalBook[1] |

| Density | 2.050±0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| SMILES | CC1(Br)C(Br)CS(=O)(=O)C1 | BLDpharm[3] |

Spectral Data Insights

While a comprehensive, publicly available dataset for this compound is limited, we can infer its key spectral characteristics based on its structure and data from analogous compounds.[2]

-

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum are expected to be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone group (O=S=O) in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The C-H stretching and bending vibrations of the methyl and methylene groups will also be present. The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum. PubChem notes the availability of an FTIR spectrum, recorded as a film cast from chloroform.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the chirality at C3 and C4, leading to diastereotopic protons in the methylene groups. One would expect to see complex multiplets for the CH₂ groups and a singlet for the CH₃ group.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals: one for the methyl carbon, two for the methylene carbons, and two for the quaternary carbons bearing the bromine atoms. The chemical shifts of the carbons attached to the sulfone group and bromine atoms would be significantly downfield.

-

Synthesis and Mechanism

The synthesis of this compound is achieved through the electrophilic addition of bromine across the double bond of its unsaturated precursor, 3-methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-methyl-3-sulfolene).

Conceptual Workflow for Synthesis

The overall synthetic strategy is a straightforward two-step process starting from isoprene and sulfur dioxide, followed by bromination.

Caption: The electrophilic addition mechanism.

Potential Synthetic Applications: Dehydrobromination

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a precursor for diene synthesis via a double dehydrobromination reaction. This is a common and powerful transformation for vicinal dihalides. [4]

Proposed Dehydrobromination to a Dihydrothiophene Derivative

The treatment of this compound with a strong, non-nucleophilic base is expected to induce a twofold E2 elimination, yielding a conjugated diene.

Caption: Proposed reaction pathway for diene synthesis.

Rationale and Experimental Considerations

-

Mechanism: The elimination reactions would proceed via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of a proton and the adjacent bromide leaving group. The stereochemistry of the starting material will influence the geometry of the resulting diene.

-

Choice of Base: A strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU) would be ideal to favor elimination over substitution (SN2) reactions.

-

Significance: The resulting diene, 3-methylthiophene 1,1-dioxide, is a highly reactive species that could be trapped in situ or used as a precursor in Diels-Alder reactions, providing access to complex polycyclic structures.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling.

-

Hazards: It is classified as causing serious eye irritation (H319). [1]Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times.

-

Handling: Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a synthetically valuable, yet underexplored, chemical entity. Its preparation from readily available starting materials via a robust bromination reaction makes it an accessible building block. The true potential of this molecule likely lies in its subsequent transformations, particularly in base-induced elimination reactions to form reactive dienes for cycloaddition chemistry. This guide has provided a framework for understanding its properties, a reliable protocol for its synthesis, and a scientifically grounded proposal for its application. It is our hope that this technical deep-dive will stimulate further research and unlock the full potential of this versatile halogenated sulfolane.

References

-

PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information. [Link]

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide.[Link]

-

Organic Syntheses. Procedure for Bromination.[Link]

-

Organic Syntheses. Procedure for Bromination.[Link]

-

St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[Link]

-

PubChem. 3,4-Dibromothiophene 1,1-dioxide. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Kyushu University Library. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes.[Link]

- Google Patents.

-

PubChem. 3,4-Dibromothiophene. National Center for Biotechnology Information. [Link]

-

SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[Link]

-

PubMed. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.[Link]

-

PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C5H8Br2O2S | CID 5020529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-DIBROMO-3-METHYL-TETRAHYDRO-THIOPHENE 1,1-DIOXIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. US4889940A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of 3,4-dibromo-3-methylthiolane 1,1-dioxide

Abstract

This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of the novel halogenated sulfone, 3,4-dibromo-3-methylthiolane 1,1-dioxide. Addressed to researchers and professionals in the fields of analytical chemistry and drug development, this document moves beyond a simple recitation of methods. It delves into the causal logic behind the selection of a synergistic suite of analytical techniques, including mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each section presents not only the experimental protocol but also the interpretive science required to translate raw data into a definitive molecular structure, including constitutional, configurational, and conformational details. The guide is grounded in established principles and validated with references to authoritative sources, ensuring a robust and reliable methodology.

Introduction and Synthetic Strategy

The structural characterization of small molecules is a cornerstone of chemical research and pharmaceutical development. The target of this guide, 3,4-dibromo-3-methylthiolane 1,1-dioxide (PubChem CID: 5020529), presents a unique challenge due to its two stereocenters (at C3 and C4), which gives rise to the possibility of diastereomers.[1] The presence of a sulfone group and heavy bromine atoms provides distinct spectroscopic handles that can be leveraged for a thorough analysis.[2][3][4]

Hypothetical Synthesis Protocol

-

Oxidation: 3-methyl-2,5-dihydrothiophene is dissolved in glacial acetic acid. A solution of hydrogen peroxide (30%) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 24 hours. The resulting 3-methyl-2,5-dihydrothiophene 1,1-dioxide is extracted with ethyl acetate and purified by column chromatography.

-

Bromination: The synthesized sulfone is dissolved in water. N-bromosuccinimide (NBS) is added to the solution, which acts as an electrophilic bromine source.[5] The reaction is heated to reflux for one hour. This halohydrin-type reaction, in the absence of an external nucleophile, would likely proceed via a bromonium ion intermediate, followed by the attack of a bromide ion, potentially leading to a mixture of diastereomers.[5]

-

Purification: The crude product is cooled, and the resulting precipitate is collected via suction filtration. The solid is recrystallized from a minimal amount of hot water or an ethanol/water mixture to yield crystalline 3,4-dibromo-3-methylthiolane 1,1-dioxide suitable for analysis.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is the first line of analytical inquiry, providing the molecular weight and crucial clues about the elemental composition. For brominated compounds, the isotopic pattern is a definitive diagnostic tool.

Causality of Method Selection

Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. ESI is a softer ionization technique that is likely to yield a prominent molecular ion peak, which is critical for confirming the molecular weight. High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass, which in turn confirms the molecular formula (C₅H₈Br₂O₂S).

Expected Data and Interpretation

The most telling feature in the mass spectrum of a dibrominated compound is the isotopic distribution. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[6][7] Consequently, a compound with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₅H₈Br₂O₂S | Derived from hypothetical synthesis. |

| Nominal Mass | 290 g/mol (for ⁷⁹Br, ⁷⁹Br) | Calculated based on the most abundant isotopes. |

| Exact Mass (HRMS) | 289.86118 Da | For [M]⁺ containing ⁷⁹Br and ⁷⁹Br.[1] |

| Isotopic Pattern | 1:2:1 ratio for [M]⁺, [M+2]⁺, [M+4]⁺ | Characteristic signature of a dibrominated compound.[6][8][9] |

| Key Fragments | Loss of Br (m/z 211/213), Loss of SO₂ (m/z 226/228/230) | Common fragmentation pathways for sulfones and halogenated compounds.[7][10] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Causality of Method Selection

This technique is chosen for its ability to quickly confirm the presence of the defining sulfone group (SO₂) and the carbon-bromine (C-Br) bonds, as well as the saturated aliphatic C-H bonds.

Expected Data and Interpretation

The sulfone group is characterized by two very strong and distinct stretching absorptions. The C-Br bond stretch appears in the fingerprint region, which can be complex, but its presence is expected.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Sulfone (SO₂) Asymmetric Stretch | 1350 - 1300 | Strong, Sharp |

| Sulfone (SO₂) Symmetric Stretch | 1160 - 1120 | Strong, Sharp |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium to Strong |

| Carbon-Bromine (C-Br) Stretch | 690 - 500 | Medium to Strong |

Reference for absorption ranges:[4],[11],[12],[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign all proton and carbon signals and to establish the relative stereochemistry.

Causality of Method Selection

-

¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

-

¹³C NMR {¹H}: Shows the number of unique carbon environments.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Establishes through-space proximity of protons, which is the key to determining relative stereochemistry.[14][15]

Predicted NMR Data and Structural Assignment

The structure of 3,4-dibromo-3-methylthiolane 1,1-dioxide has four distinct sets of protons and five unique carbon signals. The chemical shifts are influenced by the electron-withdrawing sulfone group and the bromine atoms.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations

| Atom Label | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations | Key NOESY Correlations (for cis-isomer) |

| C1-CH₃ | ~1.9 | ~25 | H1 -> C3, C4 | H1 <-> H4 |

| C2-CH₂ | ~3.4 - 3.8 | ~60 | H2 -> C3, C5 | H2 <-> H5 |

| C3-C(Br)(CH₃) | - | ~70 | - | - |

| C4-CH(Br) | ~4.5 | ~55 | H4 -> C2, C3, C5, C1 | H4 <-> H1, H5 |

| C5-CH₂ | ~3.2 - 3.6 | ~58 | H5 -> C3, C4 | H5 <-> H2, H4 |

Note: Chemical shifts are estimates and can vary based on solvent and diastereomer.

Experimental Workflow and Logic

Caption: NMR workflow for constitutional and configurational analysis.

By systematically applying these NMR techniques, the connectivity from the methyl group (C1) to the quaternary carbon (C3), its linkage to the methine (C4) and methylene (C2), and the closure of the five-membered ring through the final methylene group (C5) can be unequivocally established. The crucial step is the NOESY experiment. For instance, if the methyl group protons (H1) show a spatial correlation to the methine proton (H4), this would strongly suggest they are on the same face of the ring, indicating a cis relationship. The absence of this correlation would imply a trans arrangement.

Single-Crystal X-ray Crystallography: Unambiguous Stereochemical Assignment

While NMR can determine relative stereochemistry, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.

Causality of Method Selection

This technique is the gold standard for structural determination. The presence of heavy atoms (two bromines and one sulfur) in the molecule enhances anomalous scattering, which is essential for the reliable determination of the absolute configuration.[16][17][18] The Flack parameter, derived from the diffraction data, serves as a critical indicator for the correctness of the assigned enantiomer.[18]

Experimental Protocol

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound (e.g., from ethanol or acetone).

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. The atomic positions are refined, and the absolute configuration is determined by analyzing anomalous dispersion effects. A Flack parameter close to zero for the correct enantiomer confirms the assignment.[18]

Expected Structural Insights

X-ray analysis will provide precise bond lengths, bond angles, and torsion angles.[19][20] It will definitively establish the relative stereochemistry (cis or trans) of the methyl and bromine substituents at C3 and C4. Furthermore, it will reveal the preferred conformation of the five-membered thiolane dioxide ring, which is typically found in a twisted or envelope conformation in halogenated derivatives to alleviate steric strain.[21]

Caption: Logical flow for absolute structure determination via X-ray crystallography.

Conclusion

The structural elucidation of 3,4-dibromo-3-methylthiolane 1,1-dioxide requires a synergistic and hierarchical analytical approach. The process begins with mass spectrometry to confirm the molecular formula and the presence of two bromine atoms. Infrared spectroscopy provides rapid verification of the key sulfone functional group. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the molecular framework and determines the relative stereochemistry. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing an unambiguous determination of the absolute configuration and detailed conformational insights. This integrated methodology represents a robust, self-validating system for the complete and confident characterization of complex small molecules in a research and development setting.

References

-

DeBeer, S. (2023). Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. The Journal of Physical Chemistry A. [Link]

-

Jahn, S., et al. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]

-

DeBeer, S. (2023). Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. ResearchGate. [Link]

-

Schreiber, K. C. (2002). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

-

Jahn, S., et al. (2013). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

-

Boole, R., & Platt, P. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

-

Kim, H., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. [Link]

-

Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]

-

Krupa, K., et al. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. ResearchGate. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

-

Aitken, R. A., et al. (2018). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [Link]

-

Yang, S., et al. (2016). Gas-phase Ion-Molecule Reactions for the Identification of the Sulfone Functionality in Protonated Analytes in a Linear Quadrupole Ion Trap Mass Spectrometer. PubMed. [Link]

-

Daranas, A. H., et al. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. PMC. [Link]

-

Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

-

Aitken, R. A., et al. (2010). The X-ray Structures of Sulfones. University of St Andrews Research Portal. [Link]

-

Aitken, R. A., et al. (2012). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. ResearchGate. [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. PubMed. [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

-

Helmchen, G. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]

-

MIT Department of Chemistry. (n.d.). Absolute Configuration. [Link]

-

PubChem. (n.d.). 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

Sources

- 1. This compound | C5H8Br2O2S | CID 5020529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. stolaf.edu [stolaf.edu]

- 6. savemyexams.com [savemyexams.com]

- 7. m.youtube.com [m.youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Gas-phase ion-molecule reactions for the identification of the sulfone functionality in protonated analytes in a linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 16. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]

- 19. X-Ray Structures of Some Heterocyclic Sulfones [mdpi.com]

- 20. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 21. researchgate.net [researchgate.net]

physical and chemical properties of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide, a halogenated sulfone, represents a molecule of significant interest in the landscape of synthetic chemistry. Its unique structural features, combining the stability of the sulfone group with the reactivity of vicinal dibromides on a saturated heterocyclic scaffold, position it as a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and analogous structures to offer a detailed technical resource for researchers in organic synthesis and drug discovery.

Physicochemical Properties: A Quantitative Overview

Precise experimental data for this compound is not extensively documented in publicly available literature. However, by referencing its structural analogues and established chemical databases, we can compile a profile of its key physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂O₂S | [PubChem][1] |

| Molecular Weight | 291.99 g/mol | [PubChem][1] |

| IUPAC Name | 3,4-dibromo-3-methylthiolane 1,1-dioxide | [PubChem][1] |

| CAS Number | 17536-53-7 | [PubChem][1] |

| Appearance | White to off-white crystalline solid (Predicted) | Inferred from related compounds |

| Melting Point | Not available. The related 3,4-Dibromotetrahydrothiophene 1,1-dioxide has a melting point of 143 °C. | |

| Boiling Point | Predicted: 402.3±45.0°C at 760 mmHg for the related 3,4-Dibromotetrahydrothiophene 1,1-dioxide. | |

| Solubility | Soluble in many organic solvents; dissolves in water. (Predicted based on the polarity of the sulfone group and the halogen atoms). | [Sulfolene - Wikipedia][2] |

Note: The absence of extensive experimental data necessitates a degree of prediction based on the well-characterized properties of similar compounds. Researchers are advised to confirm these properties through experimental analysis.

Molecular Structure and Spectroscopic Insights

The molecular structure of this compound is characterized by a five-membered tetrahydrothiophene ring with a sulfone group and two bromine atoms attached to adjacent carbons, one of which also bears a methyl group.

Caption: 2D structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the tetrahydrothiophene ring, influenced by the adjacent stereocenters and the diastereotopic nature of the protons. The methyl group would likely appear as a singlet.

-

¹³C NMR: The carbon spectrum would display signals for the four carbons of the thiophene ring and the methyl carbon. The carbons bearing the bromine atoms would be shifted downfield.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands characteristic of the sulfone group (S=O stretching), typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the electrophilic addition of bromine to its unsaturated precursor, 3-methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-methylsulfolene).

Caption: Synthetic pathway to the target compound.

Synthesis of this compound

This protocol is based on the established method for the bromination of 3-sulfolene.[2]

Materials:

-

3-Methyl-2,5-dihydrothiophene 1,1-dioxide

-

Bromine (Br₂)

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Sodium thiosulfate solution (for quenching)

-

Anhydrous magnesium sulfate

-

Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-2,5-dihydrothiophene 1,1-dioxide in an appropriate volume of the inert solvent.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.

-

Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield the crystalline this compound.

Causality Behind Experimental Choices:

-

The use of an inert solvent is crucial to prevent side reactions with the highly reactive bromine.

-

The reaction is performed at low temperatures to control the exothermicity of the bromination reaction and to minimize the formation of byproducts.

-

Quenching with sodium thiosulfate is a standard and effective method for neutralizing unreacted bromine.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the interplay of its functional groups.

Dehydrobromination

A key reaction of vicinal dibromides is dehydrobromination to form an alkene. Treatment of this compound with a suitable base would be expected to yield 3-methyl-2,3-dihydrothiophene 1,1-dioxide or 3-methyl-2,5-dihydrothiophene 1,1-dioxide, depending on the reaction conditions and the regioselectivity of the elimination. This reaction opens pathways to various unsaturated sulfones.

Nucleophilic Substitution

The bromine atoms in the molecule are susceptible to nucleophilic substitution reactions.[3] This allows for the introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of diverse substituted tetrahydrothiophene 1,1-dioxide derivatives. The steric hindrance from the methyl group and the sulfone moiety will influence the stereochemical outcome of these substitutions.

Caption: Key reaction pathways.

Applications in Drug Discovery and Materials Science

The sulfone moiety is a common pharmacophore in medicinal chemistry, and the ability to introduce diverse substituents via the bromine atoms makes this compound an attractive scaffold for the synthesis of novel drug candidates. Furthermore, the potential to generate unsaturated derivatives through elimination reactions opens up possibilities for its use as a monomer in polymerization reactions or as a building block in the synthesis of functional materials.

Safety and Handling

Based on the GHS classification, this compound is classified as a compound that causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising synthetic intermediate with significant potential for the development of new chemical entities. While a comprehensive experimental characterization is still emerging, this guide provides a solid foundation of its known and predicted properties. Further research into its reactivity and the development of detailed synthetic protocols will undoubtedly unlock its full potential as a valuable tool for chemists in academia and industry.

References

- Wiley-VCH. (2007).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 15). Sulfolene. Retrieved from [Link]

-

NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of C₅H₈Br₂O₂S

For Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing the Molecular Identity

In the landscape of chemical research and drug development, the precise identification of a molecule through its IUPAC (International Union of Pure and Applied Chemistry) name is of paramount importance. A molecular formula, such as C₅H₈Br₂O₂S, provides the elemental composition but offers no insight into the intricate three-dimensional arrangement of atoms—the very architecture that dictates its chemical behavior and biological activity. This guide, therefore, moves beyond the impossibility of assigning a single IUPAC name to a mere formula and instead delves into the principles of structural elucidation and systematic naming for plausible isomers of C₅H₈Br₂O₂S. By exploring various structural possibilities, we illuminate the logic and systematic approach that underpins IUPAC nomenclature, providing a foundational understanding for researchers encountering novel chemical entities.

Part 1: The Principle of Unsaturation and Structural Diversity

The molecular formula C₅H₈Br₂O₂S presents a classic scenario of structural isomerism. The first step in postulating potential structures is to determine the degree of unsaturation (DoU), which indicates the number of rings and/or multiple bonds within the molecule.

The formula for calculating the Degree of Unsaturation is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms (Br, Cl, F, I)

-

N = number of nitrogen atoms

For C₅H₈Br₂O₂S: DoU = 5 + 1 - (8/2) - (2/2) + (0/2) = 6 - 4 - 1 = 1

A degree of unsaturation of one indicates the presence of either one double bond or one ring structure within the molecule. This information is critical in narrowing down the vast number of potential isomers.

Part 2: Isomeric Possibilities and Systematic Nomenclature

Given the elemental composition and the degree of unsaturation, we can hypothesize several classes of compounds. The presence of sulfur and oxygen suggests the possibility of various functional groups, including sulfonyls, sulfoxides, thioesters, and sulfonic acids. The following sections explore plausible isomers and their systematic IUPAC names, illustrating the application of nomenclature rules.[1][2][3]

Isomer A: A Cyclic Sulfone Derivative

One possible structure is a cyclic sulfone, where the sulfur atom is part of a ring and is bonded to two oxygen atoms.

Structure: A five-membered ring containing four carbon atoms and one sulfur atom (a thiolane ring), with the sulfur atom oxidized to a sulfone. Two bromine atoms are attached to the carbon atoms of the ring.

Systematic IUPAC Naming:

-

Identify the Parent Ring: The parent heterocyclic ring is thiolane. Since the sulfur is oxidized to a sulfone, the parent name becomes "thiolane 1,1-dioxide".

-

Number the Ring: Numbering starts from the heteroatom (sulfur) as position 1.

-

Locate the Substituents: The bromine atoms are treated as substituents. Their positions on the ring must be specified. For example, if they are on adjacent carbons, they could be at positions 2 and 3.

-

Alphabetize Substituents: "Bromo" is the only substituent type.

-

Assemble the Name: If the bromine atoms are at positions 3 and 4, the IUPAC name would be 3,4-dibromothiolane 1,1-dioxide .

Experimental Workflow for Isomer A Synthesis:

Caption: A potential synthetic workflow for a cyclic sulfone isomer.

Isomer B: An Acyclic Sulfonyl Chloride Derivative

Another structural possibility is an acyclic molecule containing a sulfonyl group. Given the presence of two oxygen atoms and one sulfur, a sulfonic acid derivative is plausible. However, with bromine present, an acyl bromide-like structure can be considered.

Structure: A five-carbon chain with a sulfonyl bromide group (-SO₂Br) at one end and another bromine atom attached elsewhere on the chain. The degree of unsaturation would be satisfied by a carbon-carbon double bond.

Systematic IUPAC Naming:

-

Identify the Principal Functional Group: The sulfonyl bromide group has priority. Radicals derived from an organic oxy-sulfur acid by loss of a hydroxyl group are named by changing the syllables "-ic acid" to "-yl".[4] Thus, the functional group is a "sulfonyl bromide".

-

Identify the Parent Chain: The longest carbon chain containing the principal functional group and the double bond is a pentene chain.

-

Number the Chain: Numbering starts from the end that gives the principal functional group the lowest possible number. In this case, the carbon attached to the sulfonyl bromide group is C1.

-

Locate the Double Bond and Substituents: The position of the double bond and the other bromine atom are indicated by numbers.

-

Assemble the Name: If the double bond is between C4 and C5 and the bromine atom is on C3, the name would be 3-bromo-4-pentene-1-sulfonyl bromide .

Isomer C: A Thioester with Bromine Substituents

A thioester is another possibility, incorporating sulfur and one of the oxygen atoms into the ester linkage.

Structure: A thioester with a five-carbon backbone. For example, S-ethyl 2,3-dibromopropanethioate. This does not fit the molecular formula. A more plausible structure would be a five-carbon chain with a thioester group and two bromine atoms. Let's consider a structure where the double bond is incorporated.

Structure: A five-carbon chain with a thioformate group where the sulfur is attached to a brominated carbon chain. This is also complex and less likely. A more straightforward acyclic thioester could be considered if we assume a different arrangement of atoms. Let's reconsider the acyclic structure with a double bond.

Structure: A five-carbon chain containing a double bond, two bromine atoms, and a carboxyl group where one oxygen has been replaced by sulfur (a thiocarboxylic acid).

Systematic IUPAC Naming:

-

Identify the Principal Functional Group: The thiocarboxylic acid group (-COSH) has high priority.[1][5] The suffix for the parent name will be "-thioic S-acid".

-

Identify the Parent Chain: The longest carbon chain containing the thiocarboxylic acid and the double bond. This would be a pentene chain.

-

Number the Chain: The carbon of the thiocarboxylic acid group is C1.

-

Locate the Double Bond and Substituents: The positions of the double bond and the two bromine atoms are indicated by numbers.

-

Assemble the Name: If the double bond is between C3 and C4, and the bromine atoms are on C2 and C3, the name would be 2,3-dibromopent-3-enethioic S-acid .

Logical Relationship of Isomer Identification:

Caption: The logical flow from molecular formula to potential isomers.

Part 3: Comparative Analysis of Isomers

To provide a clear overview for researchers, the following table summarizes the key features of the postulated isomers.

| Feature | Isomer A: 3,4-dibromothiolane 1,1-dioxide | Isomer B: 3-bromo-4-pentene-1-sulfonyl bromide | Isomer C: 2,3-dibromopent-3-enethioic S-acid |

| Parent Structure | Thiolane 1,1-dioxide | Pentene | Pentene |

| Principal Functional Group | Sulfone | Sulfonyl bromide | Thiocarboxylic S-acid |

| Unsaturation | Saturated Ring | C=C double bond | C=C double bond |

| Key Substituents | Two bromo groups | One bromo group | Two bromo groups |

Conclusion: The Imperative of Structural Confirmation

This guide underscores that a molecular formula alone is insufficient for unambiguous chemical identification. The IUPAC nomenclature system is a powerful tool that requires a defined chemical structure. For the formula C₅H₈Br₂O₂S, we have demonstrated the derivation of systematic names for several plausible isomers, each with distinct structural features. For drug development professionals and researchers, the crucial takeaway is the necessity of empirical data from techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the precise molecular structure before a definitive IUPAC name can be assigned. This rigorous approach ensures clarity, reproducibility, and safety in all scientific endeavors.

References

-

International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013. [Link]

-

Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

Chemistry Steps. How to Name a Compound with Multiple Functional Groups. [Link]

-

CK-12 Foundation. Nomenclature of Organic Compounds with Functional Groups. [Link]

-

Wikipedia. Organosulfur chemistry. [Link]

-

ACD/Labs. Sulfur Acids and Their Derivatives Containing Sulfur Directly Linked to an Organic Radical Rule C-641. [Link]

Sources

molecular weight of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, including its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential data, analytical methodologies for structural verification, and the scientific rationale behind these experimental choices. Given its status as a specialized research chemical, this guide emphasizes the principles of self-validating protocols to ensure scientific integrity.

Introduction and Strategic Context

This compound (CAS Number: 17536-53-7) is a halogenated heterocyclic compound belonging to the sulfolane family.[1] Its structure, featuring a saturated five-membered ring containing a sulfone group and vicinal dibromides, suggests its potential utility as a building block in complex organic synthesis. The sulfone group is a robust and polar moiety, while the bromine atoms serve as versatile functional handles for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions.

It is critical to note that this compound is often supplied as a rare or unique chemical for early-discovery research. Some commercial suppliers explicitly state that they do not collect analytical data for this product, placing the onus of identity and purity confirmation on the end-user. This underscores the importance of the rigorous analytical procedures detailed in this guide.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. For this compound, the molecular formula is C₅H₈Br₂O₂S.[1] Based on this formula, the key quantitative identifiers have been calculated and are presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂O₂S | PubChem[1] |

| Molecular Weight | 291.99 g/mol | PubChem[1] |

| CAS Number | 17536-53-7 | Sigma-Aldrich, PubChem[1] |

| Monoisotopic Mass | 289.86118 Da | PubChem[1] |

| IUPAC Name | 3,4-dibromo-3-methylthiolane 1,1-dioxide | PubChem[1] |

The molecular weight is a cornerstone for all stoichiometric calculations in experimental design, from determining molar equivalents in a reaction to preparing solutions of a specific concentration. The monoisotopic mass is particularly crucial for high-resolution mass spectrometry, which can confirm the elemental composition with high precision.

Experimental Workflow for Structural and Identity Verification

Given the "as-is" nature of this research chemical, a multi-step verification workflow is not just recommended but essential for maintaining experimental integrity. The following diagram outlines a logical process for confirming the identity and purity of a newly acquired sample.

Caption: Workflow for the comprehensive validation of this compound.

Protocol: Molecular Weight Confirmation by Mass Spectrometry

This protocol details the steps to confirm the molecular weight and verify the presence of two bromine atoms through the characteristic isotopic pattern.

Objective: To verify the and confirm its elemental composition via its isotopic signature.

Rationale: Mass spectrometry is the definitive technique for determining molecular weight. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule containing two bromine atoms will exhibit a distinctive M, M+2, and M+4 isotopic pattern with an approximate intensity ratio of 1:2:1. Observing this pattern is a self-validating feature of the experiment, providing irrefutable evidence of a dibrominated compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and favoring the observation of the molecular ion.

Materials:

-

Sample of this compound

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Formic Acid (for mobile phase modification)

-

2 mL autosampler vials with caps

Equipment:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a Liquid Chromatography (LC) system.

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vortex mixer and sonicator

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution to create a final working solution of approximately 1-5 µg/mL in a 50:50 methanol:water mobile phase.

-

Transfer the final solution to an autosampler vial.

-

-

LC-MS Method Setup:

-

LC Method (for sample introduction):

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

A simple isocratic flow (e.g., 50% B) or a short gradient can be used.

-

-

MS Method (Positive ESI Mode):

-

Ionization Mode: ESI+ (Formation of [M+H]⁺ or [M+Na]⁺ adducts is likely)

-

Mass Range: 100-500 m/z

-

Acquisition Mode: High Resolution, Full Scan

-

Capillary Voltage: 3.5 - 4.0 kV

-

Source Temperature: 120-150 °C

-

-

-

Data Acquisition & Analysis:

-

Inject the sample and acquire the data.

-

Extract the mass spectrum for the eluting peak.

-

Identify the cluster of peaks corresponding to the molecular ion. Expect to see the protonated adduct [C₅H₈Br₂O₂S + H]⁺ or the sodium adduct [C₅H₈Br₂O₂S + Na]⁺.

-

Verification Step 1 (Mass Accuracy): The measured mass of the most abundant peak (the monoisotopic peak, containing two ⁷⁹Br isotopes) should be within 5 ppm of the theoretical exact mass (e.g., for [M+H]⁺, theoretical m/z ≈ 290.8689).

-

Verification Step 2 (Isotopic Pattern): Zoom in on the molecular ion cluster. Confirm the presence of three main peaks separated by ~2 Da. The relative intensities should be approximately 1:2:1, characteristic of a dibrominated species.

-

Synthetic Context and Plausible Routes

Safety and Handling

According to aggregated GHS data, this compound is classified as causing serious eye irritation (H319).[1]

Standard Laboratory Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store the chemical in a cool, dry place, sealed tightly in its original container.

Conclusion

The is established as 291.99 g/mol based on its molecular formula, C₅H₈Br₂O₂S.[1] For researchers utilizing this specialized reagent, this guide provides the foundational data and, more importantly, a framework for empirical verification. The outlined protocols for mass spectrometry and the general characterization workflow are designed to ensure the highest degree of scientific integrity, allowing researchers to proceed with confidence in their starting material's identity and quality.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide . PubChem, National Center for Biotechnology Information. [Link]

-

3,4-Dibromothiophene 1,1-dioxide . PubChem, National Center for Biotechnology Information. [Link]

-

3,4-Dibromotetrahydrothiophene 1,1-dioxide,95% . Acmec Biochemical. [Link]

-

Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes . Kyushu University Library Collections. [Link]

-

Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide . St. Olaf College. [Link]

-

Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine . AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

Sources

An In-depth Technical Guide to the Safety and Hazards of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction